4-(3-Fluorostyryl)cinnoline
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Overview
Description
4-(3-Fluorostyryl)cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a cinnoline ring system substituted with a 3-fluorostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorostyryl)cinnoline typically involves the following steps:
Introduction of the 3-Fluorostyryl Group: The 3-fluorostyryl group can be introduced via a Heck reaction, where a suitable cinnoline derivative is coupled with a 3-fluorostyrene in the presence of a palladium catalyst.
Reaction Conditions: The Heck reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) using a base such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorostyryl)cinnoline can undergo various chemical reactions, including:
Substitution: The fluorine atom in the 3-fluorostyryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-(3-Fluorostyryl)cinnoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Chemical Probes: The compound can be used as a chemical probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluorostyryl)cinnoline involves its interaction with specific molecular targets. For example, cinnoline derivatives have been shown to inhibit human neutrophil elastase by binding to the enzyme’s active site and preventing its proteolytic activity . This interaction is typically mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of the cinnoline family, which lacks the 3-fluorostyryl group.
Quinoxaline: A structurally similar compound with a different arrangement of nitrogen atoms in the ring system.
Quinazoline: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
4-(3-Fluorostyryl)cinnoline is unique due to the presence of the 3-fluorostyryl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
5387-93-9 |
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Molecular Formula |
C16H11FN2 |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-[(E)-2-(3-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-14-5-3-4-12(10-14)8-9-13-11-18-19-16-7-2-1-6-15(13)16/h1-11H/b9-8+ |
InChI Key |
PMFCZNLXGDLNPN-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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